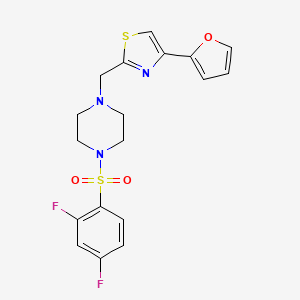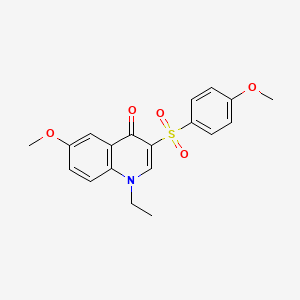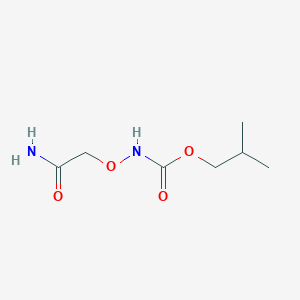![molecular formula C10H18BrNO2 B2998000 Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate CAS No. 2137587-42-7](/img/structure/B2998000.png)
Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate is a versatile chemical compound used in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a bromomethyl cyclobutyl derivative. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common reagents used in this synthesis include bases like cesium carbonate and solvents such as 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and minimize impurities. This often includes the use of advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, bases like cesium carbonate, and solvents such as 1,4-dioxane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate has numerous applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential use in drug discovery and development.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in materials science for developing new materials with specific properties.
Mécanisme D'action
The mechanism by which Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate exerts its effects involves its interaction with specific molecular targets. The bromomethyl group can participate in various chemical reactions, leading to the formation of different products that can interact with biological molecules. The exact pathways and targets depend on the specific application and conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl N-(3-bromopropyl)carbamate: Similar in structure but with a different alkyl chain length.
Tert-butyl bromoacetate: Contains a bromoacetate group instead of a bromomethyl group.
Uniqueness
Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate is unique due to its cyclobutyl ring and bromomethyl group, which provide distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
IUPAC Name |
tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-8-4-7(5-8)6-11/h7-8H,4-6H2,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACMKTWDXOQYRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2287271-88-7, 2137037-13-7 |
Source


|
| Record name | tert-butyl N-[(1r,3r)-3-(bromomethyl)cyclobutyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-tert-butyl N-[(1s,3s)-3-(bromomethyl)cyclobutyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2997919.png)

![N-(pyridin-3-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B2997922.png)






![Methyl 2-{thieno[2,3-d]pyrimidin-4-yloxy}acetate](/img/structure/B2997936.png)
![N,N'-Bis[2-(4-chloro-phenyl)-ethyl]-3,4,9,10-perylene dicarboximide](/img/structure/B2997937.png)

![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-5-(4-methoxyphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2997939.png)
